N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide
Description
This compound features a pyrrolidine core substituted with a 1-hydroxy group and four methyl groups (2,2,5,5-tetramethyl). The carboxamide linkage connects this core to a propyl chain terminating in a 2,5-dioxopyrrol-1-yl moiety. Structural analogs of this compound often share the carboxamide backbone but vary in core rings, substituents, or terminal functional groups, leading to divergent physicochemical and biological properties.
Properties
Molecular Formula |
C16H25N3O4 |
|---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H25N3O4/c1-15(2)10-11(16(3,4)19(15)23)14(22)17-8-5-9-18-12(20)6-7-13(18)21/h6-7,11,23H,5,8-10H2,1-4H3,(H,17,22) |
InChI Key |
RUANAUVXLATXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)NCCCN2C(=O)C=CC2=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with a suitable propylamine derivative under controlled conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like triethylamine to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dioxopyrrol group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Core Structure : Pyrazolo[1,5-a]pyrimidine (bicyclic heteroaromatic system) fused with a pyrrolidine ring.
- Key Substituents :
- (R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl group.
- 3-Hydroxypyrrolidine-1-carboxamide side chain.
- Biological Activity : Tyrosine kinase (TRK) inhibitor with anticancer applications .
- Divergence from Target Compound :
- The pyrazolo-pyrimidine core introduces planarity and bulkiness, contrasting with the saturated pyrrolidine core of the target compound.
- Fluorophenyl groups enhance hydrophobicity, likely improving membrane permeability compared to the target’s dioxopyrrol group.
N-[3-(1,3-Dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide (PD161416, CAS 93799-37-2)
- Core Structure : 1H-Pyrrole (aromatic heterocycle).
- Key Substituents :
- 2,2,5,5-Tetramethyl groups on the pyrrole ring.
- 1,3-Dioxoisoindol-2-ylpropyl chain.
- Divergence from Target Compound: Aromatic pyrrole vs. saturated pyrrolidine core, reducing conformational flexibility. Dioxoisoindole group (electron-withdrawing) vs. Lack of a hydroxy group reduces hydrogen-bonding capacity .
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19)
- Core Structure : 1H-Pyrrole linked to a dihydropyridine moiety.
- Key Substituents :
- Benzo[d][1,3]dioxole (methylenedioxybenzene) group.
- 4,6-Dimethyl-2-oxodihydropyridine.
- Divergence from Target Compound :
Structural and Functional Comparison Table
Implications of Structural Differences
- Hydroxy Group : Present only in the target compound and ’s TRK inhibitor, this group may enhance solubility or target binding via hydrogen bonding.
- Aromatic vs. Saturated Cores : Pyrazolo-pyrimidine () and pyrrole (PD161416, D-19) cores offer planarity for π-π interactions, while the target’s pyrrolidine provides conformational flexibility.
- Terminal Functional Groups : Dioxopyrrol (target) vs. dioxoisoindole (PD161416) vs. benzodioxole (D-19) modulate electronic properties and steric hindrance.
Biological Activity
N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide is a complex organic compound notable for its potential biological activities. Its unique structure includes a pyrrolidine ring and a dioxopyrrol group, which contribute to its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O4 |
| Molecular Weight | 323.39 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H25N3O4/c1-15(2)... |
| InChI Key | RUANAUVXLATXEY-UHFFFAOYSA-N |
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within cells. This binding can lead to modulation of enzymatic activity or alteration of signal transduction pathways. The compound has been investigated for its potential roles in enzyme inhibition and protein binding studies, making it a candidate for therapeutic applications in various diseases.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. Research has shown that derivatives related to this compound exhibit significant activity against multidrug-resistant pathogens. For instance:
- Pathogens Tested : Methicillin-resistant Staphylococcus aureus, Acinetobacter baumannii, and others.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values as low as 64 µg/mL against certain strains .
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies have indicated that it can inhibit the growth of cancer cell lines. For example:
- Cell Lines Tested : A549 (human lung cancer).
- Findings : Compounds derived from this structure showed promising results in reducing cell viability in cancer models .
Study 1: Antimicrobial Efficacy
A study published in PMC assessed the antimicrobial efficacy of various pyrrolidine derivatives against resistant strains. The findings suggested that compounds with similar structures to this compound exhibited notable antibacterial activity.
Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer effects of related compounds in human cell lines. Results indicated that specific modifications to the pyrrolidine structure enhanced cytotoxicity against cancer cells while maintaining selectivity towards healthy cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
